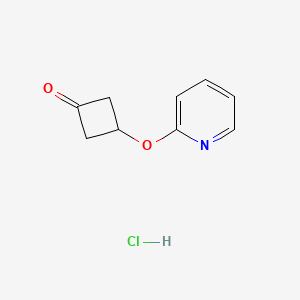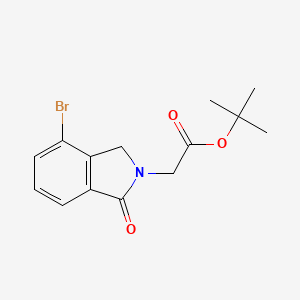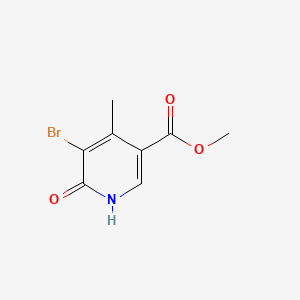
Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 6th position, a methyl group at the 4th position, and a carboxylate ester group at the 3rd position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate typically involves the bromination of 4-methylpyridine followed by esterification and hydroxylation reactions. One common synthetic route starts with the bromination of 4-methylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The resulting 5-bromo-4-methylpyridine is then subjected to esterification with methanol and a catalyst such as sulfuric acid to form the methyl ester. Finally, the hydroxylation of the 6th position is achieved using a hydroxylating agent like hydrogen peroxide or a suitable oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of 5-bromo-6-oxo-4-methylpyridine-3-carboxylate.
Reduction: Formation of 6-hydroxy-4-methylpyridine-3-carboxylate.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .
Wirkmechanismus
The mechanism of action of Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine and hydroxyl groups can enhance its binding affinity to target proteins, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 6-bromo-4-methylpyridine-3-carboxylate
- Methyl 5-bromo-4-methylpyridine-3-carboxylate
- Methyl 6-hydroxy-4-methylpyridine-3-carboxylate
Uniqueness
Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate is unique due to the specific arrangement of functional groups on the pyridine ring, which imparts distinct chemical and biological properties. The combination of bromine, hydroxyl, and carboxylate ester groups makes it a versatile intermediate for various synthetic applications and enhances its potential biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C8H8BrNO3 |
|---|---|
Molekulargewicht |
246.06 g/mol |
IUPAC-Name |
methyl 5-bromo-4-methyl-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-4-5(8(12)13-2)3-10-7(11)6(4)9/h3H,1-2H3,(H,10,11) |
InChI-Schlüssel |
WJSVMTUIPCSQHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC=C1C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


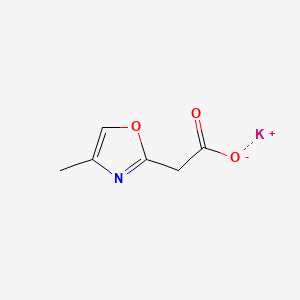
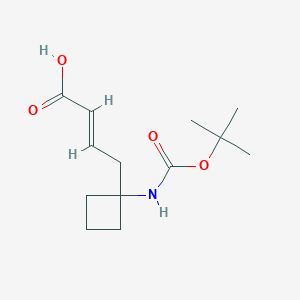
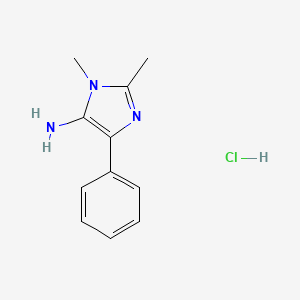
![3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13460901.png)
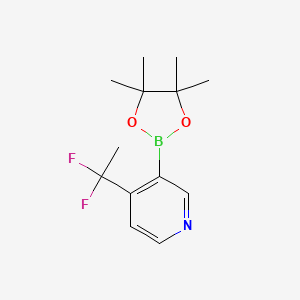

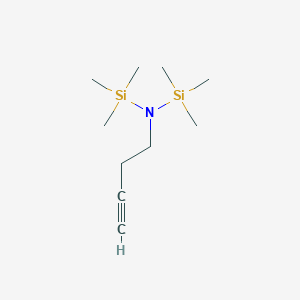
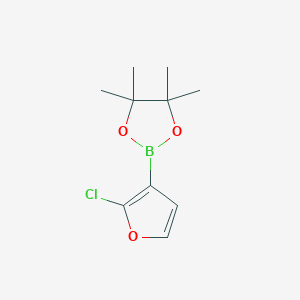
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13460927.png)
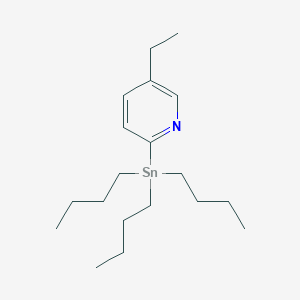
![[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione](/img/structure/B13460948.png)
![2-[1-(2-methoxyethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13460955.png)
